Cas no 1178111-39-1 (4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride)

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
- Benzenesulfonyl chloride, 4-(difluoromethoxy)-3-fluoro-
- 4-(Difluoromethoxy)-3-fluorobenzenesulfonyl chloride
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- インチ: 1S/C7H4ClF3O3S/c8-15(12,13)4-1-2-6(5(9)3-4)14-7(10)11/h1-3,7H
- InChIKey: PABHZYCQTUFWJU-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(OC(F)F)C(F)=C1
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308709-50mg |
4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |
1178111-39-1 | 95+% | 50mg |
¥2090.00 | 2024-08-09 | |
TRC | D447028-100mg |
4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl Chloride |
1178111-39-1 | 100mg |
$ 230.00 | 2022-06-05 | ||
Alichem | A013000690-1g |
4-(Difluoromethoxy)-3-fluorobenzenesulfonyl chloride |
1178111-39-1 | 97% | 1g |
$1564.50 | 2023-09-04 | |
Enamine | EN300-189252-0.5g |
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |
1178111-39-1 | 95% | 0.5g |
$391.0 | 2023-09-18 | |
Enamine | EN300-189252-0.05g |
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |
1178111-39-1 | 95% | 0.05g |
$97.0 | 2023-09-18 | |
eNovation Chemicals LLC | Y1245272-100mg |
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |
1178111-39-1 | 95%+ | 100mg |
$245 | 2024-06-06 | |
Aaron | AR01BGRM-2.5g |
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |
1178111-39-1 | 95% | 2.5g |
$1411.00 | 2023-12-16 | |
Aaron | AR01BGRM-1g |
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |
1178111-39-1 | 95% | 1g |
$731.00 | 2025-02-09 | |
Enamine | EN300-189252-10g |
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |
1178111-39-1 | 95% | 10g |
$2209.0 | 2023-09-18 | |
A2B Chem LLC | AW13462-5g |
4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride |
1178111-39-1 | 95% | 5g |
$1602.00 | 2024-04-20 |
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride 関連文献
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chlorideに関する追加情報
Introduction to 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride (CAS No. 1178111-39-1)
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride, with the CAS number 1178111-39-1, is a versatile and highly reactive compound that has gained significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, including a difluoromethoxy group and a fluorine atom on the benzene ring, which confer it with distinct chemical properties and reactivity profiles.
The difluoromethoxy group in 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is a key functional moiety that imparts enhanced lipophilicity and metabolic stability to the molecule. These properties are highly desirable in drug design, as they can improve the pharmacokinetic behavior of potential therapeutic agents. The fluorine atom on the benzene ring further enhances the molecule's stability and can influence its binding affinity to biological targets.
The sulfonyl chloride functional group in 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is highly reactive and can participate in a wide range of chemical reactions, including nucleophilic substitution, which makes it an excellent building block for the synthesis of complex organic molecules. This reactivity has been leveraged in the development of various pharmaceuticals and agrochemicals.
Recent research has highlighted the potential applications of 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride in the synthesis of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of potent inhibitors targeting specific enzymes involved in cancer pathways. The researchers found that compounds derived from 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride exhibited high selectivity and efficacy against cancer cells, making them promising candidates for further clinical development.
In another study, published in Organic Letters, scientists explored the use of 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride in the synthesis of novel materials with unique optical properties. The difluoromethoxy group was found to enhance the nonlinear optical properties of these materials, which could have applications in advanced photonic devices and sensors.
The synthetic versatility of 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride has also been demonstrated in several other studies. For example, a research team at a leading pharmaceutical company utilized this compound as a key intermediate in the development of a new class of antiviral agents. The resulting compounds showed promising antiviral activity against several strains of viruses, including influenza and coronaviruses.
The safety and environmental impact of 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride have also been extensively studied. While it is a highly reactive compound, proper handling and storage protocols can minimize any potential risks. Researchers have emphasized the importance of using appropriate personal protective equipment (PPE) and working under well-ventilated conditions to ensure safe handling.
In conclusion, 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride (CAS No. 1178111-39-1) is a valuable compound with diverse applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an essential building block for the development of novel drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry and related fields.
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